2-Butenoic acid, 3,4,4,4-tetrachloro-
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Overview
Description
2-Butenoic acid, 3,4,4,4-tetrachloro- is a chlorinated derivative of butenoic acid. This compound is characterized by the presence of four chlorine atoms attached to the butenoic acid backbone. It is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3,4,4,4-tetrachloro- can be synthesized from 3,4,4-trichloro-3-butenoic acid. The synthesis involves the chlorination of 3,4,4-trichloro-3-butenoic acid to introduce the fourth chlorine atom, resulting in the formation of 2-butenoic acid, 3,4,4,4-tetrachloro- .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure the selective addition of chlorine atoms. The reaction is often carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 3,4,4,4-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated butenoic acids.
Substitution: Various substituted butenoic acids depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3,4,4,4-tetrachloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polyfunctional derivatives and other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated organic compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 3,4,4,4-tetrachloro- involves its reactivity with various molecular targets. The presence of multiple chlorine atoms enhances its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules .
Comparison with Similar Compounds
- 3,4,4,4-Tetrachloro-2-butenoic acid
- 2,3,4,4-Tetrachloro-3-butenoic acid
- 3,3,4,4,4-Pentachlorobutanoic acid
Comparison: 2-Butenoic acid, 3,4,4,4-tetrachloro- is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of polyfunctional derivatives .
Properties
CAS No. |
88982-93-8 |
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Molecular Formula |
C4H2Cl4O2 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
3,4,4,4-tetrachlorobut-2-enoic acid |
InChI |
InChI=1S/C4H2Cl4O2/c5-2(1-3(9)10)4(6,7)8/h1H,(H,9,10) |
InChI Key |
FNCZSFIKXGUZMW-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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